molecular formula C11H12Cl3N3O2S B11989418 N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide

Cat. No.: B11989418
M. Wt: 356.7 g/mol
InChI Key: XUJWZSDVLHECBV-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide is a thiourea-linked acetamide derivative characterized by a trichloroethyl backbone, an acetamide group, and a 2-hydroxyaniline-substituted carbothioyl moiety. This compound is synthesized via condensation reactions involving chloral hydrate and functionalized aromatic amines, followed by thiourea formation . Its structural complexity enables diverse biological interactions, particularly in enzyme inhibition (e.g., COX-2) and receptor binding (e.g., melatonin receptors) .

Properties

Molecular Formula

C11H12Cl3N3O2S

Molecular Weight

356.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H12Cl3N3O2S/c1-6(18)15-9(11(12,13)14)17-10(20)16-7-4-2-3-5-8(7)19/h2-5,9,19H,1H3,(H,15,18)(H2,16,17,20)

InChI Key

XUJWZSDVLHECBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide typically involves the reaction of 2-hydroxyaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiocarbamoyl chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyaniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the trichloromethyl group, converting it to a dichloromethyl or monochloromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dichloromethyl or monochloromethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with various molecular targets. The hydroxyaniline moiety can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the aromatic ring or the carbothioyl group, influencing physicochemical and pharmacological properties.

Compound Name Substituents (R-group) Molecular Formula Key Properties/Activities References
N-(2,2,2-Trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide 2-hydroxyaniline C₁₁H₁₁Cl₃N₃O₂S Enhanced H-bonding, COX-2 inhibition
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbothioyl]amino}ethyl)acetamide 4-chlorophenyl C₁₉H₁₆Cl₄N₃OS Improved lipophilicity, antimicrobial
2-Phenyl-N-(2,2,2-trichloro-1-{[(3-methoxyphenyl)carbothioyl]amino}ethyl)acetamide 3-methoxyphenyl C₁₈H₁₈Cl₃N₃O₂S MT2 receptor affinity, metabolic stability
2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide 2,6-dibromo-4-methoxyaniline C₁₈H₁₆Br₂Cl₃N₃O₂S Halogenation enhances cytotoxicity

Key Observations :

  • Hydroxy vs. Methoxy Groups: The 2-hydroxyanilino group in the target compound improves solubility and hydrogen-bonding interactions compared to 3-methoxy or halogenated analogs, which prioritize lipophilicity and membrane permeability .
  • Halogenation : Brominated or chlorinated derivatives (e.g., ) exhibit stronger antimicrobial and cytotoxic activities, likely due to increased electrophilicity and oxidative stress induction.

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